Butylphosphonic dichloride
Overview
Description
Preparation Methods
Butylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of diethyl n-butanephosphonate with phosphorus pentachloride and trichlorophosphate at 110°C for 4 hours . This reaction yields this compound with a high degree of purity. Industrial production methods typically involve similar reaction conditions but on a larger scale to accommodate mass production .
Chemical Reactions Analysis
Butylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Hydrolysis: It reacts with water to form butylphosphonic acid and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used. For example, reacting with water produces butylphosphonic acid .
Scientific Research Applications
Butylphosphonic dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of organophosphorous polymers and aryl-phosphonic esters.
Biology and Medicine: It is used in the preparation and evaluation of antimicrobial agents, particularly macrocyclic phosphonates, to determine their efficacy in suppressing bacterial and fungal growth.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of butylphosphonic dichloride involves its reactivity with nucleophiles due to the presence of the dichlorophosphoryl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Butylphosphonic dichloride can be compared with other similar compounds such as:
tert-Butylphosphonic dichloride: This compound has a similar structure but with a tert-butyl group instead of a n-butyl group.
Phenylphosphonic dichloride: This compound has a phenyl group instead of a butyl group.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of organophosphorous polymers and antimicrobial agents .
Properties
IUPAC Name |
1-dichlorophosphorylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVQRWHXAYYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334220 | |
Record name | Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-80-9 | |
Record name | Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylphosphonic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butylphosphonic dichloride react with t-butylamine?
A1: Unlike smaller alkylphosphonic dichlorides, this compound (ButP(O)Cl2) reacts with t-butylamine (ButNH2) only at high temperatures. Instead of forming the expected phosphonamidic chloride, the reaction predominantly yields the diamide ButP(O)(NHBut)2. [] This suggests that the steric bulk of both the butyl group on phosphorus and the t-butyl group on the amine hinder the formation of the monosubstituted product.
Q2: Can butylphosphonamidic chloride (ButP(O)(Cl)NHBut) be synthesized, and if so, how?
A2: While direct synthesis from this compound and t-butylamine is challenging, butylphosphonamidic chloride can be obtained indirectly. Reacting this compound with t-butylamine at high temperatures initially yields ButP(Cl)NHBut. This compound can then be oxidized using sulfuryl chloride (SO2Cl2) to produce the desired butylphosphonamidic chloride. []
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